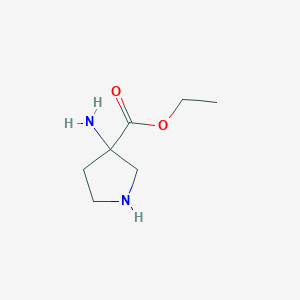
3-(2,2-Dimethylpropyl)morpholinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-Dimethylpropyl)morpholinehydrochloride, also known as 3-neopentylmorpholine hydrochloride, is a chemical compound with the molecular formula C9H19NO·HCl. It is a morpholine derivative characterized by the presence of a neopentyl group attached to the nitrogen atom of the morpholine ring. This compound is typically found in the form of a white powder and is used in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylpropyl)morpholinehydrochloride involves the reaction of morpholine with 2,2-dimethylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then isolated and purified using techniques such as distillation and crystallization to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2-Dimethylpropyl)morpholinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2,2-Dimethylpropyl)morpholinehydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various morpholine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 3-(2,2-Dimethylpropyl)morpholinehydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2,2-Dimethylpropyl)morpholine
- 3-(2,2-Dimethylpropyl)morpholinehydrobromide
- 3-(2,2-Dimethylpropyl)morpholinehydroiodide
Uniqueness
3-(2,2-Dimethylpropyl)morpholinehydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. The presence of the neopentyl group and the hydrochloride salt form contribute to its solubility, stability, and reactivity, making it suitable for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H20ClNO |
|---|---|
Molekulargewicht |
193.71 g/mol |
IUPAC-Name |
3-(2,2-dimethylpropyl)morpholine;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,3)6-8-7-11-5-4-10-8;/h8,10H,4-7H2,1-3H3;1H |
InChI-Schlüssel |
JXSLLZVFXGUAAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC1COCCN1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


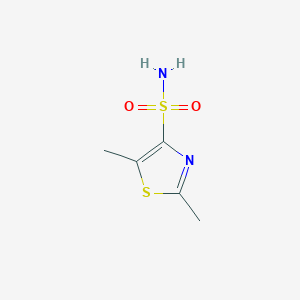
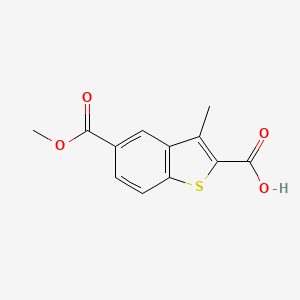
![1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanaminehydrochloride](/img/structure/B13520013.png)
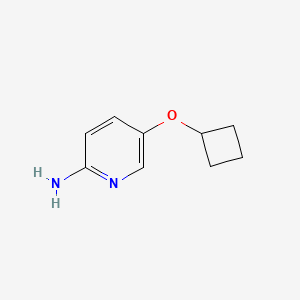

amino}acetic acid hydrochloride](/img/structure/B13520029.png)
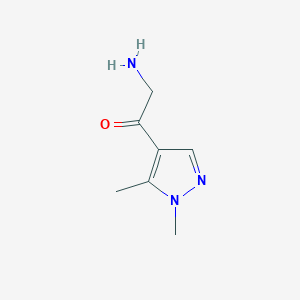


![Ethyl n-[2-(diethylamino)ethyl]glycinate](/img/structure/B13520060.png)

![Tert-butyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13520068.png)

